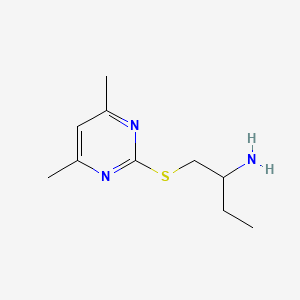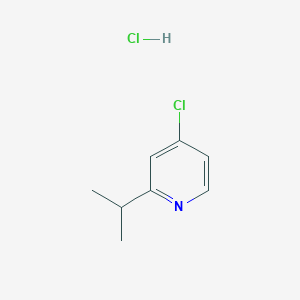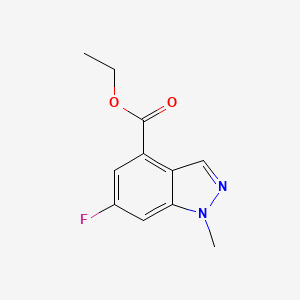
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine is a chemical compound with the molecular formula C10H17N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 2-bromo-1-butylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the pyrimidine attacks the bromine atom of the butylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine
- 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thiol group and the butan-2-amine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17N3S |
|---|---|
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-4-9(11)6-14-10-12-7(2)5-8(3)13-10/h5,9H,4,6,11H2,1-3H3 |
Clave InChI |
IIHLYJYPTWDWSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC1=NC(=CC(=N1)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)







![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)


![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)

